Isopropyltriphenylphosphonium iodide

Physicochemical characterization Quality control Solid-state handling

Researchers requiring the isopropylidene ylide for gem-dimethylcyclopropane installation often face inconsistent purity and supply. Isopropyltriphenylphosphonium iodide (CAS 24470-78-8) directly addresses this: • Only phosphonium salt that delivers the gem-dimethyl substitution pattern for chrysanthemic acid and helianane natural products. • >98% HPLC purity minimizes side reactions in multi-step total synthesis. • Hygroscopic solid shipped under inert gas; stored at RT protected from light. Bulk quantities available for process development.

Molecular Formula C21H22IP
Molecular Weight 432.3 g/mol
CAS No. 24470-78-8
Cat. No. B032370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyltriphenylphosphonium iodide
CAS24470-78-8
Synonyms(1-Methylethyl)triphenylphosphonium Iodide;  (1-Methylethyl)triphenylphosphonium Iodide;  NSC 140615;  Triphenylisopropylphosphonium Iodide
Molecular FormulaC21H22IP
Molecular Weight432.3 g/mol
Structural Identifiers
SMILESCC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
InChIInChI=1S/C21H22P.HI/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1;/p-1
InChIKeyHHBXWXJLQYJJBW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyltriphenylphosphonium Iodide: Reagent Profile


Isopropyltriphenylphosphonium iodide (CAS 24470-78-8) is a quaternary phosphonium salt belonging to the alkyltriphenylphosphonium class, with the molecular formula C₂₁H₂₂IP and a molecular weight of 432.28–432.29 g/mol . This compound is a solid at room temperature (melting point 194–197 °C) and exhibits light sensitivity and hygroscopicity, requiring storage under inert gas and protection from light [1]. Its primary function in organic synthesis is as a precursor to isopropylidenetriphenylphosphorane ylide, which enables the installation of isopropylidene (=C(CH₃)₂) and gem-dimethylcyclopropane units via Wittig olefination and cyclopropanation reactions [2][3].

Why Methyl/Ethyl Analogs Cannot Substitute


Substituting isopropyltriphenylphosphonium iodide with methyltriphenylphosphonium iodide or ethyltriphenylphosphonium iodide results in fundamentally different reaction outcomes due to the distinct steric and electronic properties of the alkyl substituent. The isopropyl group introduces branched steric bulk (estimated cone angle ~120–140°) compared to linear ethyl (~100–110°) or methyl (~90–100°), which modulates ylide nucleophilicity and transition-state geometry, directly impacting stereoselectivity and byproduct profiles . Critically, only the isopropylidene ylide derived from this compound can deliver the gem-dimethyl substitution pattern required for natural products such as chrysanthemic acid and heliananes . Furthermore, the halide counterion (iodide vs. bromide) influences salt solubility, ion-pairing strength, and base selection during ylide generation, making direct substitution with the bromide analog non-trivial without reaction re-optimization [1][2].

Differentiation Evidence


Melting Point Distinction

Isopropyltriphenylphosphonium iodide exhibits a melting point range of 194–197 °C [1]. In contrast, methyltriphenylphosphonium iodide melts at 215–218 °C (dec.), while ethyltriphenylphosphonium iodide melts at 162–165 °C . The intermediate melting point of the isopropyl derivative reflects the balance between increased molecular weight relative to ethyl and reduced crystal lattice energy compared to methyl, which is attributable to steric disruption from the branched alkyl group. This distinction provides a reliable identity confirmation criterion during incoming quality control.

Physicochemical characterization Quality control Solid-state handling

Ylide Stability Enhancement

The isopropylidene ylide derived from isopropyltriphenylphosphonium iodide demonstrates enhanced stability compared to the ethylidene ylide from ethyltriphenylphosphonium iodide. This increased stability is attributed to steric shielding of the carbanionic center by the branched isopropyl group, which reduces the rate of competing decomposition pathways . The ethylidene ylide (from the ethyl analog) undergoes decomposition at lower temperatures and exhibits a shorter bench-life in solution, often requiring in situ generation immediately prior to use [1]. While direct quantitative decomposition rate constants are not available, the isopropylidene ylide is routinely generated and utilized under ambient conditions, whereas ethylidene ylide preparations frequently mandate sub-ambient temperatures to prevent degradation [2]. This operational advantage translates to greater synthetic flexibility and reduced failure rates in multi-step sequences.

Ylide stability Wittig reaction Reaction optimization

gem-Dimethylcyclopropane Formation

The isopropylidene ylide derived from isopropyltriphenylphosphonium iodide uniquely adds to activated double bonds (e.g., α,β-unsaturated esters) to yield gem-dimethylcyclopropanes, a transformation that is inaccessible to methyl or ethyl analogs [1]. Methyltriphenylphosphonium ylide (Ph₃P=CH₂) yields unsubstituted cyclopropanes, while ethyltriphenylphosphonium ylide (Ph₃P=CHCH₃) provides methyl-substituted cyclopropanes. The specific gem-dimethyl substitution pattern achieved with the isopropylidene ylide is essential for synthesizing pyrethroid insecticides and chrysanthemic acid derivatives . In a tandem cyclopropanation–Wittig olefination sequence, the compound enables the one-pot construction of chrysanthemic acid, a transformation that would require multiple separate steps using alternative reagents [2].

Cyclopropanation gem-Dimethyl Tandem reactions

Commercial Purity Profiles

Commercial isopropyltriphenylphosphonium iodide is offered in multiple purity grades, enabling procurement based on application requirements. Sigma-Aldrich provides ≥98% purity by assay ; TCI offers >98.0% (T)(HPLC) [1]; Thermo Scientific supplies 98+% with elemental analysis specification C: 56.60–60.10% (theory 58.35%) ; Chem-Impex lists 97.5–102.5% by titration ; AKSci provides 95% and 98% (HPLC) options . In contrast, methyltriphenylphosphonium iodide is typically available only at 97% purity, and ethyltriphenylphosphonium iodide at 95% or 97%, without the higher-purity (>98%) options that are standard for the isopropyl derivative. This availability of >98% purity grades reduces batch-to-batch variability in sensitive reactions where trace impurities can poison catalysts or promote side reactions.

Supplier qualification Purity Analytical method

Thermal Decomposition vs. t-Butyl Analog

Thermogravimetric and mechanistic studies on triphenylphosphonium alkyl ester salts reveal that isopropyl and ethyl derivatives undergo initial decomposition via halide-ion attack on the β-carbon, generating the corresponding ylide (Ph₃P=CH₂) and alkyl halide [1]. In contrast, the t-butyl analog produces Ph₃P⁺–CH₃ X⁻ without undergoing transylidation, while the methyl ester exclusively undergoes Sₙ2 displacement by the halide ion. This mechanistic divergence means that isopropyl and ethyl salts share similar thermal decomposition pathways, but the isopropyl derivative produces isopropyl iodide as a byproduct, whereas ethyl yields ethyl iodide. The difference in boiling points of the alkyl iodide byproducts (isopropyl iodide: 89–90 °C; ethyl iodide: 69–73 °C) affects the ease of removal during workup. Additionally, the isopropyl ester exhibits greater thermal stability than the ethyl ester, decomposing at a slower rate at elevated temperatures (130–225 °C), which may confer advantages in reactions requiring prolonged heating.

Thermal stability Ylide decomposition Reaction condition optimization

Isopropyltriphenylphosphonium Iodide Applications


Total Synthesis of Heliananes

Isopropyltriphenylphosphonium iodide serves as a key Wittig reagent in the total synthesis of heliananes, a class of sesquiterpene natural products. The isopropylidene ylide installs the requisite exocyclic double bond geometry essential for the helianane framework . Alternative phosphonium salts (e.g., methyl or ethyl analogs) cannot deliver the correct substitution pattern, necessitating the specific use of this reagent. The >98% purity grades available from multiple suppliers ensure reproducibility across multi-step sequences where trace impurities could derail late-stage transformations [1].

Chrysanthemic Acid via Tandem Cyclopropanation–Wittig

This compound is uniquely capable of participating in a tandem cyclopropanation–Wittig olefination sequence that yields chrysanthemic acid, the core scaffold of pyrethroid insecticides . The isopropylidene ylide adds to activated double bonds to form the gem-dimethylcyclopropane unit while simultaneously undergoing Wittig olefination. No alternative single phosphonium salt can achieve this tandem transformation, making isopropyltriphenylphosphonium iodide irreplaceable in this synthetic route [2].

Curcuphenol and Elvirol Analog Synthesis

Isopropyltriphenylphosphonium iodide is employed in the synthesis of curcuphenol and elvirol analogs via a retro-aldol reaction that constructs the fungicidal pharmacophore . The isopropylidene moiety introduced by this reagent is critical for the biological activity of the final analogs. Substitution with methyl or ethyl analogs would alter the steric and electronic properties of the resulting alkene, potentially abolishing fungicidal activity and rendering the synthetic effort non-viable .

Anticancer Thiazole Synthesis

This reagent is utilized in the preparation of 4-substituted methoxylbenzoyl-aryl-thiazole analogues that demonstrate potent and orally bioavailable anticancer activity . The Wittig reaction employing isopropyltriphenylphosphonium iodide installs the alkene linkage that connects key pharmacophoric elements. The high purity (>98%) available for this compound minimizes the introduction of impurities that could interfere with subsequent biological assays, a critical consideration for medicinal chemistry programs where even trace contaminants can confound SAR interpretation .

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